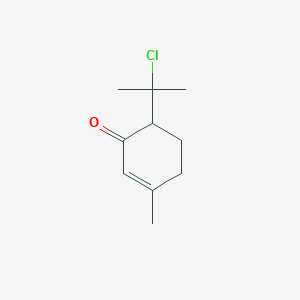
6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one: is an organic compound with a unique structure that includes a cyclohexene ring substituted with a chlorinated isopropyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is readily available and serves as the core structure.
Chlorination: The introduction of the chlorinated isopropyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves the use of 2-chloropropane and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The methyl group can be introduced via a similar Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated isopropyl group, where nucleophiles such as hydroxide ions (OH-) can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of alcohols or other substituted derivatives.
科学研究应用
6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.
作用机制
The mechanism of action of 6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets:
Electrophilic Attack: The chlorinated isopropyl group can act as an electrophile, reacting with nucleophiles in biological systems.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: It can interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.
相似化合物的比较
Similar Compounds
6-(2-Bromopropan-2-yl)-3-methylcyclohex-2-en-1-one: Similar structure but with a bromine atom instead of chlorine.
6-(2-Chloropropan-2-yl)-3-ethylcyclohex-2-en-1-one: Similar structure but with an ethyl group instead of a methyl group.
6-(2-Chloropropan-2-yl)-3-methylcyclohexanone: Similar structure but with a saturated cyclohexane ring.
Uniqueness
The uniqueness of 6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chlorinated isopropyl group and a methyl group on the cyclohexene ring makes it a versatile compound for various applications.
属性
CAS 编号 |
56001-54-8 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC 名称 |
6-(2-chloropropan-2-yl)-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-7-4-5-8(9(12)6-7)10(2,3)11/h6,8H,4-5H2,1-3H3 |
InChI 键 |
MJNPQGOUHYYXOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(CC1)C(C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


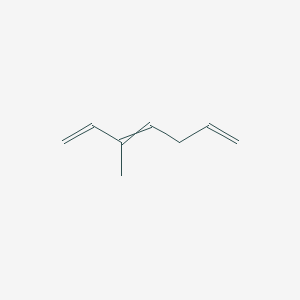
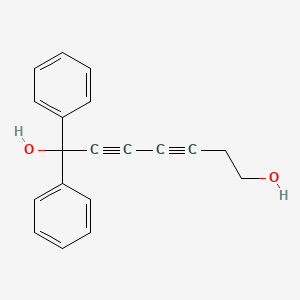
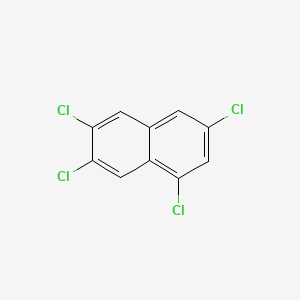

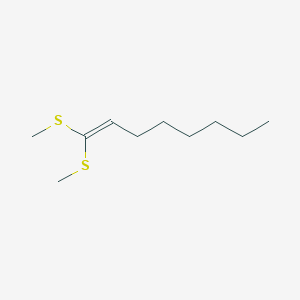
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
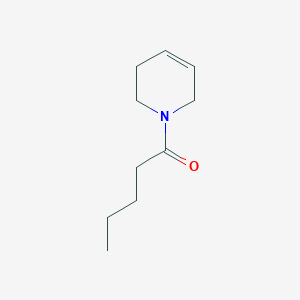
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
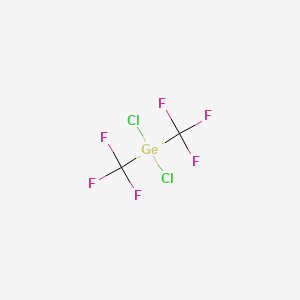
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
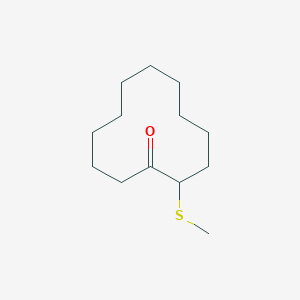
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
